molecular formula C7H6Cl2F3NO B1420544 2-Chloro-4-(trifluoromethoxy)aniline hydrochloride CAS No. 1187386-31-7

2-Chloro-4-(trifluoromethoxy)aniline hydrochloride

Cat. No. B1420544
M. Wt: 248.03 g/mol
InChI Key: YEFJDCOIOFAQLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Chloro-4-(trifluoromethoxy)aniline hydrochloride” is a chemical compound with the molecular formula C7H6Cl2F3NO . It has a molecular weight of 248.03 . The compound is colorless to light yellow to light orange clear liquid .


Molecular Structure Analysis

The molecular structure of “2-Chloro-4-(trifluoromethoxy)aniline hydrochloride” consists of a benzene ring substituted with a chlorine atom, an aniline group, and a trifluoromethoxy group .


Physical And Chemical Properties Analysis

The compound has a boiling point of 96 °C/11 mmHg and a flash point of 98 °C . It has a specific gravity of 1.44 and a refractive index of 1.48 . It is air sensitive and should be stored under inert gas .

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis Process : 2-Chloro-4-(trifluoromethoxy)aniline hydrochloride is involved in various synthesis processes. A study by Zi-qiang (2007) and Zi-qiang (2008) shows its use in synthesizing derivatives like 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline, demonstrating its role in complex chemical syntheses with a high yield and minimal environmental pollution (Wen Zi-qiang, 2007) (Wen Zi-qiang, 2008).

  • Agrochemical Intermediate : Ding Zhi-yuan (2011) describes its use in improving the synthesis process of agrochemical intermediates, indicating its significance in the agricultural sector (Ding Zhi-yuan, 2011).

Material Science and Optics

  • Nonlinear Optical Materials : A study by Revathi et al. (2017) explores the potential use of 2-Chloro-4-(trifluoromethoxy)aniline hydrochloride in nonlinear optical (NLO) materials. Their research highlights its role in the vibrational analysis of similar molecules (B. Revathi et al., 2017).

  • Organometallic Chemistry : A 1994 study by Rose-munch et al. details the conformational aspects of a related molecule in the solid state and in solution, relevant to organometallic chemistry (F. Rose-munch et al., 1994).

Pharmaceutical and Biological Properties

  • Synthetic Building Blocks : Feng and Ngai (2016) report a protocol for synthesizing ortho-trifluoromethoxylated aniline derivatives using 2-Chloro-4-(trifluoromethoxy)aniline hydrochloride. This is significant for the discovery and development of new pharmaceuticals and functional materials (Pengju Feng & Ming‐Yu Ngai, 2016).

  • Study of Chemical Carcinogens : Kolar and Schlesiger (1975) mention the biotransformation of related anilines in the context of carcinogenic degradation, pointing towards its relevance in toxicology and medical research (G. Kolar & J. Schlesiger, 1975).

Environmental and Toxicological Studies

  • Toxicity Assessment : Studies like those by Gersich and Mayes (1986) involve 2-Chloro-4-(trifluoromethoxy)aniline hydrochloride in toxicity testing, important for environmental safety and pollution control measures (F. Gersich & M. Mayes, 1986).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Resp. Sens. 1 . It can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .

properties

IUPAC Name

2-chloro-4-(trifluoromethoxy)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO.ClH/c8-5-3-4(1-2-6(5)12)13-7(9,10)11;/h1-3H,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFJDCOIOFAQLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675205
Record name 2-Chloro-4-(trifluoromethoxy)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(trifluoromethoxy)aniline hydrochloride

CAS RN

1187386-31-7
Record name Benzenamine, 2-chloro-4-(trifluoromethoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187386-31-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-(trifluoromethoxy)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-(trifluoromethoxy)aniline hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-(trifluoromethoxy)aniline hydrochloride
Reactant of Route 3
Reactant of Route 3
2-Chloro-4-(trifluoromethoxy)aniline hydrochloride
Reactant of Route 4
2-Chloro-4-(trifluoromethoxy)aniline hydrochloride
Reactant of Route 5
2-Chloro-4-(trifluoromethoxy)aniline hydrochloride
Reactant of Route 6
2-Chloro-4-(trifluoromethoxy)aniline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.